Fatty acids, C8-16, 2-ethylhexyl esters
Description
Contextualization within Branched-Chain Ester Chemistry
The chemical nature of Fatty acids, C8-16, 2-ethylhexyl esters is defined by the incorporation of a branched-chain alcohol, 2-ethylhexanol, into its structure. industrialchemicals.gov.auindustrialchemicals.gov.au In ester chemistry, the presence of branching in either the acid or alcohol moiety significantly influences the physicochemical properties of the resulting ester. Unlike their linear counterparts, branched-chain esters typically exhibit lower melting and cloud points. taylorandfrancis.com This structural feature is crucial for applications requiring fluidity at low temperatures.
The use of 2-ethylhexanol, in particular, has been shown to yield esters with promising low-temperature characteristics. mdpi.com Saturated branched-chain esters also possess greater oxidative stability compared to unsaturated fatty acids. taylorandfrancis.com An interesting observation in the study of branched esters is that the density of 2-ethylhexyl esters is often higher than that of corresponding straight-chain octyl esters, a phenomenon attributed to the molecular packing effects of the side ethyl group. mdpi.com
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions | Source |
|---|---|---|---|
| Density | 0.87 g/cm³ | at 20°C | chemicalbook.com |
| Vapor Pressure | 0.029 Pa | at 20°C | chemicalbook.com |
| LogP (Octanol/Water Partition Coefficient) | 6.68 - 8.65 | | chemicalbook.com |
Significance of this compound in Industrial and Applied Science
The unique properties conferred by its branched structure make this compound a valuable component in numerous industrial products and processes. Its applications are diverse, leveraging its performance as an emollient, lubricant, and solvent. industrialchemicals.gov.aupacificspecialityoils.com
Key industrial applications include:
Cosmetics and Personal Care: It functions as an emollient in products such as creams, lotions, and lipsticks, providing a smooth feel and enhancing solubility. industrialchemicals.gov.aupacificspecialityoils.com
Lubricants and Greases: It is widely used as a base oil or additive in lubricant formulations, including those for refrigeration and compressors. pacificspecialityoils.com Its characteristics make it a candidate for biolubricant base stocks and for use in synthetic-based drilling fluids for the oil and gas industry. researchgate.netnih.govresearchgate.net
Plastics and Polymers: The compound sees use as a plasticizer and as a lubricant in plastics processing. pschemicals.com
Other Applications: It is also utilized in polishes, waxes, textile treatment products, and as a cold-cleaning agent for metal surfaces. pacificspecialityoils.comgoogle.com
Table 3: Industrial Applications and Functions
| Industry | Application | Function | Source |
|---|---|---|---|
| Cosmetics | Creams, Lotions, Lipsticks | Emollient, Solubilizer | industrialchemicals.gov.aupacificspecialityoils.com |
| Lubricants | Base Oil, Additive | Lubricity, Low-Temperature Fluidity | industrialchemicals.gov.aupacificspecialityoils.com |
| Oil & Gas | Synthetic Drilling Fluid | Base Oil | researchgate.netnih.gov |
| Plastics | Polymer Processing | Plasticizer, Lubricant | pschemicals.com |
| Industrial Cleaning | Metal Degreasing | Cold-Cleaning Agent | google.com |
| Surfactants | Various Formulations | Surfactant | |
Scope and Research Objectives for Academic Inquiry
Academic research into this compound and related compounds is primarily focused on optimizing their synthesis, characterizing their properties, and expanding their applications. A significant area of investigation is the development of efficient and environmentally benign synthesis routes.
Common research objectives include:
Synthesis Optimization: Studies frequently explore the transesterification of vegetable oil methyl esters (like palm oil methyl ester) with 2-ethylhexanol. nih.govcsic.es Research aims to maximize conversion yields, with reports of achieving up to 98% yield in short reaction times through methods like using base catalysts under vacuum. researchgate.netcsic.es Both chemical catalysis (e.g., using sulfonic acid resins) and enzymatic catalysis (e.g., using lipases) are actively investigated to find milder and more selective reaction conditions. chemicalbook.comresearchgate.net
Physicochemical Characterization: A core research goal is to establish a clear link between the ester's branched molecular structure and its functional properties. This involves detailed analysis of its viscosity, thermal behavior, and low-temperature performance (pour point). mdpi.comnih.gov
Application Development: Research is underway to formulate and test the performance of these esters in high-value applications. This includes evaluating their potential as environmentally acceptable biolubricants and as base oils in synthetic drilling fluids, where properties like kinematic viscosity and thermal stability are critical. researchgate.netnih.govresearchgate.net
Properties
CAS No. |
135800-37-2 |
|---|---|
Molecular Formula |
C10H15NO4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Dynamics of Fatty Acids, C8 16, 2 Ethylhexyl Esters
Esterification Pathways and Reaction Kinetics
The formation of 2-ethylhexyl esters from C8-16 fatty acids can be accomplished through direct esterification, transesterification, and enzymatic synthesis, each with distinct reaction dynamics.
Direct Esterification Processes with 2-Ethylhexanol
Direct esterification is a common method for producing these esters, involving the reaction of a carboxylic acid (fatty acid) with an alcohol (2-ethylhexanol) in the presence of a catalyst. core.ac.uk This reversible reaction necessitates the removal of water to drive the equilibrium towards the product side. nih.gov
The kinetics of the esterification of acetic acid with 2-ethylhexanol, catalyzed by the ion exchange resin Amberlyst 36, has been shown to follow a second-order reversible reaction model. dergipark.org.tr The reaction rate demonstrates a linear increase with catalyst loading and the concentration of both the acid and alcohol, suggesting that the reactants are not adsorbed on the catalyst surface. dergipark.org.tr For the synthesis of 2-ethylhexyl acrylate, the reaction of acrylic acid and 2-ethylhexanol was found to be most effective at 90°C for 8 hours with a 1:3 molar ratio of acrylic acid to 2-ethylhexanol. core.ac.uk Microwave irradiation has also been explored to accelerate the esterification of oleic acid with 2-ethylhexanol, demonstrating a method to potentially shorten reaction times compared to conventional heating. usu.ac.idusu.ac.id
Transesterification Reactions for Mixed Ester Production
Transesterification offers an alternative pathway, particularly for producing mixed esters from sources like palm oil methyl esters (POME). jst.go.jpnih.govcsic.escsic.es This process involves reacting a fatty acid methyl ester with 2-ethylhexanol, typically using a homogeneous catalyst like sodium methoxide (B1231860). csic.escsic.escsic.es The reaction is reversible, and the removal of the methanol (B129727) byproduct, often under vacuum, is crucial for achieving high conversion rates. jst.go.jpnih.gov
Studies on the transesterification of POME with 2-ethylhexanol have demonstrated rapid reaction times, with conversions reaching 98% in under 30 minutes under optimized conditions. jst.go.jpcsic.escsic.escsic.es Optimal conditions reported include a temperature of 70°C, a POME to 2-ethylhexanol molar ratio of 1:2, and a 2% (w/w) sodium methoxide catalyst concentration under a vacuum of 1.5 mbar. csic.escsic.escsic.es The primary products from this reaction are ethylhexyl palmitate and ethylhexyl oleate (B1233923). csic.es The rate constant for this reaction has been found to be in the range of 0.44 to 0.66 s⁻¹, with an activation energy of 15.6 kJ/mol. nih.gov
Enzymatic Synthesis Routes and Biocatalysis for Fatty Acid Esters
Enzymatic synthesis, utilizing lipases as biocatalysts, presents a greener alternative to chemical methods, operating under milder conditions. researchgate.net Immobilized lipases, such as those from Candida antarctica (often known as Novozym 435) and Rhizomucor miehei (Lipozyme RM IM), are frequently employed for producing 2-ethylhexyl esters. nih.govresearchgate.netnih.gov
The synthesis of 2-ethylhexyl palmitate has been optimized using Lipozyme RM IM in a solvent-free system, achieving a 95% conversion. nih.gov Key parameters identified for optimization include temperature, acid-to-alcohol molar ratio, and enzyme concentration. researchgate.netnih.gov In one study, optimal conditions were found to be a temperature of 70°C, an acid/alcohol molar ratio of 1:3, and 10 wt.% of the enzyme. nih.gov Another study found that an excess of alcohol (1:6 acid to alcohol molar ratio) led to conversions close to 100%. nih.gov Microwave irradiation has been shown to enhance the activity of immobilized lipase (B570770) QLM for 2-ethylhexyl palmitate synthesis, achieving 99% conversion in about 3 hours. nih.govtiiips.com
For the synthesis of 2-ethylhexyl oleate, Candida antarctica lipase immobilized on magnetic particles has been used effectively in continuous reactors. acs.orgresearchgate.netnih.gov High productivity and satisfactory yields were achieved, and the enzyme kinetics were successfully described by a ping-pong bi-bi mechanism. acs.orgresearchgate.netnih.gov The operational stability of the biocatalyst is a significant advantage, with reported half-life times exceeding 1700 hours. acs.orgnih.gov
Interactive Data Table: Enzymatic Synthesis of 2-Ethylhexyl Esters
Catalytic Systems and Optimization Strategies
The choice and optimization of the catalytic system are paramount for the efficient synthesis of fatty acid 2-ethylhexyl esters, influencing reaction rates, yields, and process sustainability.
Homogeneous Catalysis in Ester Synthesis
Homogeneous catalysts, such as sulfuric acid and organometallic compounds, are effective for esterification. nih.govresearchgate.net Sulfuric acid is a traditional, strong acid catalyst, but its use can lead to corrosion and difficulties in separation. core.ac.ukdergipark.org.tr In the esterification of mono-2-ethylhexyl phthalate (B1215562), the reaction was found to be first order with respect to the monoester when catalyzed by sulfuric acid. researchgate.net
Organometallic compounds, particularly those of tin, have been studied for the synthesis of fatty acid esters of polyols and show high conversion and selectivity. researchgate.net Ruthenium complex compounds have also been used as homogeneous catalysts for the production of 2-ethylhexyl acetate (B1210297) from acetaldehyde (B116499) and 2-ethylhexanol. google.com Simple zinc(II) salts have emerged as effective and recyclable homogeneous catalysts for the solvent-free esterification of fatty acids with long-chain alcohols. nih.govacs.org The catalytic activity is dependent on the counterion, with salts having poorly coordinating or basic Brønsted anions showing the highest efficacy. nih.govacs.org
Heterogeneous Catalysis Development
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including easier separation from the reaction mixture, potential for reuse, and reduced corrosivity (B1173158) and waste generation. core.ac.ukdergipark.org.tr
Ion exchange resins, such as Amberlyst 36, have proven to be effective solid acid catalysts for the esterification of acetic acid with 2-ethylhexanol, allowing for high conversion rates and demonstrating thermal stability. dergipark.org.tr The kinetics when using such resins can often be described by a pseudo-homogeneous model. dergipark.org.tr
Sulfated zirconia promoted with iron has been investigated as a heterogeneous catalyst for producing 2-ethylhexyl acrylate. core.ac.uk The catalyst's tetragonal phase and thermal stability up to 570°C were confirmed, with a 77.22% conversion achieved under optimized conditions. core.ac.uk Other solid acid catalysts explored for esterification reactions include various zeolites and acidic clays. dergipark.org.tr For the synthesis of polyol esters, amorphous oxides like SiO₂–ZrO₂ have shown high catalytic activity and selectivity. nih.gov
Interactive Data Table: Comparison of Catalytic Systems for 2-Ethylhexyl Ester Synthesis
Biocatalytic Approaches and Immobilized Enzyme Systems
The synthesis of fatty acids, C8-16, 2-ethylhexyl esters has increasingly utilized biocatalytic methods as a greener alternative to conventional chemical catalysis. These enzymatic processes, primarily employing lipases, offer high selectivity and operate under milder conditions, which reduces energy consumption and the formation of by-products. google.comgoogle.com Immobilization of these enzymes is a key strategy to enhance their stability, reusability, and industrial applicability.
Lipases (E.C. 3.1.1.3) are the most prominent enzymes for this esterification due to their ability to catalyze the reaction between fatty acids and alcohols. researchgate.net Various lipases have been investigated for the production of 2-ethylhexyl esters, with those from Candida and Rhizomucor species showing particular promise. The use of immobilized lipases is advantageous as it facilitates catalyst recovery and enables continuous process design. conicet.gov.ar
Several studies have focused on optimizing the enzymatic synthesis of specific 2-ethylhexyl esters. For instance, the production of 2-ethylhexyl palmitate has been successfully achieved using lipase from Candida sp. 99-125 immobilized on a fabric membrane. gre.ac.uk In a packed bed bioreactor with recirculation, a high esterification yield of 98% was obtained. gre.ac.uk The long-term stability of this system was notable, with an average yield of 95% maintained over 30 batches (more than 300 hours). gre.ac.uk Another study optimized the synthesis of 2-ethylhexyl palmitate using immobilized lipase QLM under microwave irradiation, which significantly shortened the reaction time to 3 hours with a conversion rate of 99%. nih.gov
Similarly, the synthesis of 2-ethylhexyl oleate has been extensively studied using immobilized Candida antarctica lipase B (Novozym 435). nih.gov In a solvent-free packed bed reactor, an optimized conversion of 95.8% was achieved. nih.gov The operational stability of the biocatalyst was high, showing no significant reduction in activity after 480 hours of continuous operation. nih.gov Fluidized bed reactors have also been employed for the continuous synthesis of 2-ethylhexyl oleate, demonstrating high productivity and operational stability, with a reported half-life of 1716 hours for the immobilized lipase. conicet.gov.ar
The choice of raw materials can include not only pure fatty acids but also natural oils rich in C8-C16 fatty acids, such as coconut and palm kernel oil. researchgate.net Biocatalytic conversion of these oils via transesterification with 2-ethylhexanol offers a direct route to the desired esters.
Table 1: Performance of Different Immobilized Lipase Systems in 2-Ethylhexyl Ester Synthesis
Reaction Thermodynamics and Equilibrium Considerations
The esterification of fatty acids with 2-ethylhexanol is a reversible reaction, and therefore, understanding the reaction thermodynamics and equilibrium is crucial for maximizing product yield.
R-COOH (Fatty Acid) + R'-OH (2-Ethylhexanol) ⇌ R-COOR' (Ester) + H₂O (Water)
The equilibrium position of this reaction is influenced by several factors, including temperature, substrate molar ratio, and water content. conicet.gov.ar The esterification reaction is generally endothermic, meaning that an increase in temperature will shift the equilibrium towards the products, favoring ester formation. nih.gov One study on the enzymatic esterification of fatty acids reported an activation energy of 28.611 kJ/mol. unison.mx However, excessively high temperatures can lead to enzyme denaturation, thus an optimal temperature must be determined that balances reaction rate and enzyme stability. researchgate.net
Water, as a product of the reaction, plays a critical role in the reaction equilibrium. According to Le Chatelier's principle, the removal of water from the reaction medium will shift the equilibrium towards the formation of the ester, thereby increasing the conversion of fatty acids. conicet.gov.ar In industrial processes, this is often achieved by applying a vacuum or using water adsorbents like molecular sieves. gre.ac.uk
The equilibrium constant (Keq), defined based on the activities of the reactants and products, is a key parameter for predicting the maximum achievable yield. Studies on lipase-mediated esterification have shown that the nature of the fatty acid itself can modify the equilibrium position. nih.gov For instance, the ester mole fraction at equilibrium tends to increase with the chain length of the fatty acid. nih.gov While specific thermodynamic data for the entire C8-16 range with 2-ethylhexanol is not extensively documented in a single source, the general principles of esterification thermodynamics apply. The use of thermodynamic models like UNIFAC can help in predicting the equilibrium position in these multi-component systems. nih.govresearchgate.net
Table 2: Factors Affecting Equilibrium in 2-Ethylhexyl Ester Synthesis
Downstream Processing and Purification Techniques for Ester Mixtures
Following the synthesis of this compound, a series of downstream processing and purification steps are necessary to isolate the final product from the reaction mixture. The complexity of these steps depends on the synthesis method used and the desired purity of the final product. The typical components to be removed include the catalyst (in the case of immobilized enzymes), unreacted fatty acids, unreacted 2-ethylhexanol, and any by-products.
The initial step in purification after enzymatic synthesis is the separation of the immobilized enzyme from the liquid product mixture. This is typically achieved through simple filtration or centrifugation, which allows for the recovery and reuse of the biocatalyst. conicet.gov.ar
To remove unreacted starting materials, several techniques can be employed:
Distillation: Due to the differences in boiling points, distillation is a common method for separating the ester product from unreacted alcohol and, to some extent, free fatty acids. Vacuum distillation is often preferred to lower the required temperatures and prevent thermal degradation of the esters. google.com In some cases, an azeotropic distillation approach can be used to remove unreacted alcohol as an alcohol-ester azeotrope. google.com
Gas Stripping: This method involves passing an inert gas, such as nitrogen, through the ester product mixture to remove volatile components like unreacted alcohol. google.com This can be performed in a rotating packed bed to enhance mass transfer. google.com
Washing: The crude ester can be washed, often with an alkaline solution (like sodium carbonate or sodium hydroxide (B78521) solution) to neutralize and remove residual free fatty acids in the form of soaps, followed by washing with water to remove the soaps and other water-soluble impurities. researchgate.net
Adsorption: Adsorbents like silica (B1680970) gel can be used to purify the crude ester by removing polar impurities. researchgate.net
Chromatography: For achieving very high purity, chromatographic techniques can be employed. nthu.edu.tw While effective, this method is often more costly and typically reserved for applications requiring exceptionally pure esters. nthu.edu.tw
Membrane Filtration: Techniques like nanofiltration are being explored for the separation of fatty acid esters from smaller molecules. acs.org
The choice and sequence of these purification steps are tailored to the specific process to achieve the desired product specifications in a cost-effective manner. europeanpharmaceuticalreview.com For industrial-scale production, a combination of these techniques is often implemented. google.comchimia.ch
Table 3: Mentioned Chemical Compounds
Mechanistic Interactions and Performance Enhancement in Applied Systems
Role as Solubilizers and Co-Solvents in Formulations
The utility of C8-16 2-ethylhexyl esters as solubilizers and co-solvents is fundamental to their application in products ranging from cosmetics and cleaning agents to industrial fluids. syskem.deeuropa.eu Their effectiveness stems from their molecular structure and resulting polarity.
As esters, these compounds possess an inherent amphiphilic character. The molecule consists of a polar ester group (-COO-) and nonpolar hydrocarbon chains (the C8-16 fatty acid tail and the 2-ethylhexyl group). This duality allows them to act as effective solvents for a wide range of substances and as compatibilizers in otherwise immiscible systems. syskem.denih.gov
The solvent power and polarity of these esters can be correlated with concepts like the Hydrophile-Lipophile Balance (HLB). The HLB value, which is determined by the relative size of the hydrophilic (polar) and lipophilic (nonpolar) portions of the molecule, dictates its affinity for oil or water phases. nih.gov By adjusting the specific C8-C16 fatty acid distribution, the HLB can be fine-tuned, making these esters versatile for formulating systems like water-in-oil (w/o) or oil-in-water (o/w) emulsions. nih.gov In their pure form, they are used as ecological solvents in certain high-purity applications. syskem.de
Table 1: Physical Properties of a Representative C8-16, 2-Ethylhexyl Ester (2-Ethylhexyl Cocoate) Data sourced from a technical data sheet for a closely related compound where coconut-derived fatty acids fall within the C8-16 range.
| Property | Value | Citation |
| Appearance | Clear to light yellow liquid | syskem.de |
| CAS Number | 92044-87-6 | syskem.de |
| Density | 0.85-0.86 g/cm³ | syskem.de |
| Flash Point | 170 °C | syskem.de |
| Boiling Point | > 150 °C | syskem.de |
| Melting Point | < -20 °C | syskem.de |
In formulations containing polymers or dispersed particles, such as latexes in paints and coatings, C8-16 2-ethylhexyl esters play a critical role in system stability and performance. paint.org Their amphiphilic nature enables them to interact with various components. The nonpolar alkyl chains can associate with hydrophobic polymer surfaces or latex particles, while the polar ester group can interact with the aqueous phase or other polar additives. nih.govpaint.org
This interaction at interfaces helps to reduce interfacial tension, promoting the dispersion of particles and preventing flocculation or agglomeration. mdpi.com In latex systems, these esters can function as coalescing agents, facilitating the formation of a continuous and uniform polymer film by softening the polymer particles and allowing them to merge as the solvent evaporates. sciencemadness.org The strength of these associations can be influenced by factors such as the hydrophobicity of the polymer surface and the presence of other components like surfactants or electrolytes. paint.org
Tribological Performance and Lubricity Mechanisms
The use of fatty acid esters as lubricants is well-established, particularly in applications demanding high performance, biodegradability, and low environmental impact. analis.com.my C8-16 2-ethylhexyl esters are effective lubricants due to their ability to form robust films on surfaces, significantly reducing friction and wear. researchgate.netresearchgate.net
These esters excel in the boundary lubrication regime, where the lubricating film is too thin to completely separate the moving surfaces. Under these conditions, performance is dictated by the chemical and physical interactions between the lubricant and the substrate. The mechanism involves the polar ester head groups adsorbing onto the metal surface, while the long, nonpolar hydrocarbon tails orient themselves away from the surface. analis.com.my This creates a densely packed molecular layer that acts as a protective barrier, preventing direct asperity-to-asperity contact and reducing adhesion between the surfaces. researchgate.netresearchgate.net The ester groups demonstrate strong reactivity, allowing them to form a durable lubricating layer through both physical adsorption and chemical bonding with the metal. researchgate.net
The formation of the protective boundary film is a rapid and dynamic process. Research on similar ester-based lubricants shows that a stable film can form within seconds of the onset of friction. researchgate.net This film is not static; it is constantly being formed and sheared. The effectiveness of the lubrication depends on the strength and stability of the adsorbed layer.
Plasticizing Effects in Polymer Science
C8-16 2-ethylhexyl esters are utilized as primary or secondary plasticizers to enhance the flexibility, processability, and durability of polymers, most notably polyvinyl chloride (PVC). numberanalytics.comresearchgate.net
The fundamental mechanism of plasticization involves the insertion of the ester molecules between the long polymer chains. numberanalytics.com This increases the intermolecular spacing, or free volume, which reduces the cohesive forces (van der Waals forces) between the polymer chains. With the chains further apart and able to slide past one another more easily, the polymer matrix transitions from a rigid, glassy state to a soft, flexible one. numberanalytics.com This change is quantified by a reduction in the polymer's glass transition temperature (Tg). numberanalytics.com
The effectiveness of a plasticizer is governed by its compatibility with the polymer. This compatibility can be predicted using thermodynamic models such as the Flory-Huggins theory, which considers the energy of interaction between the plasticizer and the polymer. numberanalytics.com A key predictor is the solubility parameter; for effective plasticization, the solubility parameters of the plasticizer and the polymer must be closely matched. numberanalytics.comnih.gov The branched nature of the 2-ethylhexyl group is also significant, as it helps to prevent the plasticizer from migrating out of the polymer matrix or crystallizing at low temperatures, ensuring long-term performance. sci-hub.se
Table 2: General Comparison of Plasticizer Types
| Plasticizer Type | Primary Function/Characteristic | Relative Volatility | Typical Application Note | Citation |
| Phthalate (B1215562) Esters (e.g., DEHP) | General-purpose, high efficiency | Low to Medium | Widely used due to balanced performance and cost-effectiveness. specialchem.com | specialchem.com |
| Adipate Esters (e.g., DEHA) | Excellent low-temperature flexibility | Higher | Used in applications requiring performance at cold temperatures. researchgate.net | researchgate.net |
| Trimellitate Esters (e.g., TOTM) | Low volatility, high-temperature performance | Very Low | Suited for high-temperature applications like wire and cable insulation. sci-hub.seresearchgate.net | sci-hub.seresearchgate.net |
| Fatty Acid Esters | Good general-purpose, often bio-based | Variable | Used as plasticizers and lubricants, valued in applications requiring ecological profiles. syskem.deresearchgate.net | syskem.deresearchgate.net |
Polymer Chain Mobility Enhancement and Glass Transition Modulation
Fatty acids, C8-16, 2-ethylhexyl esters function as effective secondary plasticizers in various polymer systems, notably in polyvinyl chloride (PVC). xiongxingpvc.com The fundamental mechanism of plasticization involves the insertion of the ester molecules between the long polymer chains. youtube.com This process is explained by the free volume theory, which posits that the addition of a plasticizer increases the unoccupied volume within the polymer matrix, facilitating greater movement of the polymer chains. nih.gov
The unique structure of these esters, featuring a branched 2-ethylhexyl group and a linear fatty acid chain (ranging from C8 to C16), is crucial to their function. The bulky, non-linear 2-ethylhexyl portion disrupts the close packing of polymer chains, while the flexible alkyl chains introduce additional space. This separation reduces the intermolecular forces (van der Waals forces) between the polymer chains, which are responsible for the material's rigidity in its glassy state. youtube.commdpi.com
By overcoming these forces, the ester molecules effectively "lubricate" the polymer chains at a molecular level, allowing them to slide past one another with greater ease. youtube.com This enhanced mobility means that less thermal energy is required for the polymer to transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov Consequently, the glass transition temperature (Tg) of the polymer is significantly lowered. youtube.commdpi.com For instance, the incorporation of similar bio-based plasticizers into PVC has been shown to lower the Tg from over 80°C for rigid PVC to below room temperature, resulting in a flexible material. mdpi.comresearchgate.net The specific reduction in Tg is dependent on the concentration of the plasticizer and the specific chain length of the fatty acid component.
Compatibility and Migration Behavior in Polymer Matrices
The efficacy and longevity of a plasticizer depend critically on its compatibility with the host polymer and its resistance to migration. Compatibility is the measure of how well the plasticizer and polymer mix to form a stable, homogeneous system. While fatty acid esters offer good low-temperature performance, they can have limited compatibility with highly polar polymers like PVC and are often used as secondary plasticizers in conjunction with primary plasticizers like phthalates. xiongxingpvc.com
Illustrative Hansen Solubility Parameters (HSP) for Related Compounds
The table provides HSP values for a plasticizer, a related ester, and a common polymer to illustrate the principle of compatibility. A smaller difference in parameters suggests better miscibility. Values are in MPa½.
| Compound | Dispersion (δd) | Polar (δp) | Hydrogen Bonding (δh) |
|---|---|---|---|
| Polyvinyl Chloride (PVC) | 18.6 | 7.5 | 8.3 |
| 2-Ethylhexyl Acetate (B1210297) | 15.8 | 2.9 | 5.1 |
| Di(2-ethylhexyl) phthalate (DEHP) | 18.2 | 8.6 | 4.5 |
Source: Adapted from various sources. Note: To convert (cal/mL)½ to MPa½, multiply by 2.0455. stenutz.eustenutz.eustevenabbott.co.uk
Migration is the process where plasticizer molecules move from the polymer matrix to the surface, from which they can be lost to the environment. mdpi.com This phenomenon is undesirable as it leads to the stiffening of the material over time. Because fatty acid, C8-16, 2-ethylhexyl esters are not chemically bound to the polymer, they are susceptible to migration. mdpi.comnih.gov The rate of migration is influenced by several factors:
Molecular Weight: Esters with longer fatty acid chains (e.g., C16) have higher molecular weights and exhibit lower migration rates than those with shorter chains (e.g., C8).
Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating diffusion and migration. core.ac.uk
External Solvents: Contact with liquids, especially lipophilic ones, can extract the plasticizer from the PVC matrix. mdpi.comcore.ac.uk
Research on alternative plasticizers for PVC, such as di(2-ethylhexyl) terephthalate (B1205515) (DEHT), shows that migration into aqueous solutions is generally very low (less than 0.3%), indicating that the lipophilic nature of these large esters limits their loss to water. researchgate.net
Emulsification and Dispersion Characteristics in Complex Mixtures
Beyond polymer applications, this compound exhibit important interfacial properties that make them valuable in complex liquid systems, such as emulsions.
Interfacial Tension Reduction and Stability Mechanisms
These esters possess an amphiphilic nature, with the ester group acting as a polar "head" and the hydrocarbon chains (both the 2-ethylhexyl and the C8-16 fatty acid parts) forming a nonpolar "tail". This structure allows them to function as nonionic surfactants. When introduced into an immiscible system like oil and water, the ester molecules preferentially align themselves at the oil-water interface. The polar head orients towards the water phase, and the nonpolar tail extends into the oil phase.
This alignment disrupts the strong cohesive forces between water molecules, leading to a reduction in the interfacial tension (the energy required to create an interface between the two liquids). nih.gov By lowering this energy barrier, the esters facilitate the formation of smaller droplets, creating a dispersion or emulsion.
In many formulations, these esters contribute to the stability of the emulsion, preventing the dispersed droplets from coalescing and separating over time. researchgate.netnih.gov While they can act as the primary emulsifier, they are often part of a more complex surfactant system. In some cosmetic and pharmaceutical emulsions, stability is achieved through the formation of a structured, multi-layered α-crystalline gel network at the interface, which provides a physical barrier against coalescence. nih.gov The presence of fatty acid esters can contribute to and modulate the properties of such stabilizing structures. researchgate.netjst.go.jp
Role in Drilling Fluid Formulations
A significant industrial application of this compound is as a base oil for synthetic-based drilling fluids (SBFs), particularly in environmentally sensitive areas. researchgate.netbohrium.com These fluids, typically formulated as invert emulsions (water-in-oil), are critical for lubricating the drill bit, controlling formation pressures, and transporting rock cuttings to the surface. researchgate.netopenei.org
Esters derived from vegetable oils, such as palm or lauric acid, and 2-ethylhexanol are favored due to their high thermal and hydrolytic stability, which is crucial for withstanding the high-pressure, high-temperature (HPHT) conditions of deep wells. researchgate.netnu.edu.kz Compared to traditional oil-based muds, these esters offer a superior environmental profile. jst.go.jpnih.gov
The performance of a drilling fluid is heavily dependent on its physical and rheological properties. Research on 2-ethylhexyl laurate (a C12 ester) synthesized for this purpose has characterized these key parameters. bohrium.comnu.edu.kz
Physical Properties of 2-Ethylhexyl Ester Base Oil
This table summarizes the key physical properties of a synthesized 2-ethylhexyl laurate base oil intended for drilling fluid applications.
| Property | Value |
|---|---|
| Kinematic Viscosity @ 40°C | 5.0 mm²/s |
| Kinematic Viscosity @ 100°C | 1.5 mm²/s |
| Specific Gravity | 0.854 |
| Flash Point | 170°C |
| Pour Point | -7°C |
Source: bohrium.comnu.edu.kz
These properties are advantageous; the low pour point ensures fluidity in cold environments, while the high flash point provides a greater margin of safety during drilling operations. nu.edu.kzjst.go.jp The viscosity profile ensures effective lubrication and hydraulic performance. nih.gov When formulated into a complete drilling mud, the rheological properties are critical for performance. Studies have shown that muds based on 2-ethylhexyl caprate/laurate esters exhibit excellent rheology and stability after aging at high temperatures. researchgate.netresearchgate.net
Rheological Properties of Drilling Mud with 2-Ethylhexyl Ester Base Oil (Aged at 121°C)
This table presents the rheological performance of a drilling fluid formulated with a synthesized 2-ethylhexyl ester base oil after hot rolling.
| Rheological Parameter | Value |
|---|---|
| Plastic Viscosity (PV) | 22 cP |
| Yield Point (YP) | 11 lb/100 ft² |
| Gel Strength (10 sec/10 min) | 6/8 lb/100 ft² |
Source: Adapted from researchgate.net.
Advanced Analytical Characterization and Quantification Strategies
Chromatographic Techniques for Compositional Analysis
Chromatography is fundamental to separating the individual ester components within the C8-16 fatty acid range, allowing for accurate identification and quantification.
Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or mass spectrometry (MS), is a powerful tool for analyzing fatty acid esters. jfda-online.com The inherent volatility of 2-ethylhexyl esters makes them well-suited for GC analysis. Methodologies often involve using a high-polarity capillary column, which separates the esters based on their chain length and degree of unsaturation. researchgate.net
For routine quantification, GC-FID is widely employed due to its robustness and linear response over a wide concentration range. scielo.br Method validation for such analyses typically includes assessing parameters like linearity, limits of detection (LOD), and limits of quantification (LOQ). scielo.br For instance, a validated GC method for fatty acid alkyl esters reported LOD and LOQ values of 6.76 and 20.4 mg mL-1, respectively. scielo.br The use of a short column can expedite analysis times, making it suitable for high-throughput screening. scielo.br
When more detailed structural information is required, GC-MS is the preferred technique. It provides not only retention time data but also mass spectra for each component, aiding in the unambiguous identification of individual fatty acid 2-ethylhexyl esters. jfda-online.com The selection of an appropriate column and temperature program is crucial for resolving complex mixtures of isomers. researchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | High-polarity capillary column (e.g., Supelcowax 10) | Separates esters by chain length and unsaturation. researchgate.net |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. epa.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. jfda-online.comscielo.br |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. epa.gov |
| Temperature Program | Initial hold, followed by a ramp to a final temperature. | Optimizes separation of different ester components. scielo.br |
High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally sensitive compounds. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid ester analysis, separating components based on their hydrophobicity. aocs.org
In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of acetonitrile, methanol (B129727), and water. scielo.bruni-wuppertal.de Separation is achieved based on both the chain length and the degree of unsaturation of the fatty acid portion of the ester. aocs.org Detection is often accomplished using a UV detector, as the ester carbonyl group exhibits absorbance at low wavelengths (around 205-210 nm). aocs.orgscielo.br For enhanced sensitivity, derivatization with a UV-active label can be employed. cerealsgrains.org
HPLC coupled with mass spectrometry (LC-MS) provides a powerful analytical platform, combining the separation capabilities of HPLC with the sensitive and selective detection of MS. uni-wuppertal.denih.gov This is particularly useful for complex matrices where co-elution might be an issue. uni-wuppertal.de
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C8 or C18 | Separates based on hydrophobicity. uni-wuppertal.de |
| Mobile Phase | Gradient of acetonitrile/water or methanol/water | Elutes compounds with varying polarities. scielo.br |
| Detector | UV (205-210 nm) or Mass Spectrometer (MS) | UV for general detection, MS for specific identification. scielo.bruni-wuppertal.de |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. scielo.br |
| Column Temperature | 40 °C | Ensures reproducible retention times. scielo.br |
Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the analysis of lipids, including fatty acid esters. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering advantages such as high efficiency and reduced use of organic solvents. chromatographyonline.com SFC is particularly well-suited for the separation of lipophilic compounds. chromatographyonline.com
Modern Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) systems can provide rapid and high-throughput analysis. nih.gov SFC can be coupled with various detectors, including mass spectrometry (SFC-MS), which allows for the direct determination of esters without the need for derivatization. chromatographyonline.com This technique has been successfully applied to the analysis of fatty acid esters in various oils. nih.gov The separation in SFC is often based on the degree of unsaturation and the length of the carbon chain. mdpi.com
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of "Fatty acids, C8-16, 2-ethylhexyl esters." They provide detailed information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for molecular structure elucidation.
¹H-NMR (Proton NMR) provides information about the different types of protons in the molecule and their chemical environment. For a typical fatty acid 2-ethylhexyl ester, the ¹H-NMR spectrum will show characteristic signals for the terminal methyl groups of the fatty acid and the 2-ethylhexyl moiety, the methylene groups in the fatty acid chain, the methylene group adjacent to the ester oxygen, and the methine proton of the 2-ethylhexyl group.
¹³C-NMR (Carbon-13 NMR) provides information about the different carbon atoms in the molecule. The spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the alkyl chains, and the carbons of the 2-ethylhexyl group.
COSY (Correlation Spectroscopy) is a 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. magritek.comsdsu.edu This helps in identifying neighboring protons and tracing the connectivity of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) is another 2D NMR technique that reveals correlations between protons and carbons that are separated by two or three bonds. magritek.comresearchgate.net This is particularly useful for establishing the connection between the fatty acid chain and the 2-ethylhexyl group through the ester linkage, by observing a correlation between the protons on the methylene group of the 2-ethylhexyl moiety adjacent to the oxygen and the carbonyl carbon of the fatty acid. researchgate.net
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Terminal CH₃ (Fatty Acid) | ~0.9 | Triplet |
| (CH₂)n in Fatty Acid Chain | ~1.2-1.4 | Multiplet |
| CH₂ adjacent to C=O | ~2.3 | Triplet |
| OCH₂ of 2-ethylhexyl | ~4.0 | Doublet |
| CH of 2-ethylhexyl | ~1.6 | Multiplet |
| Terminal CH₃ of 2-ethylhexyl | ~0.9 | Triplet |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. aua.gr
Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The most characteristic absorption band for a fatty acid ester is the strong C=O stretching vibration of the ester carbonyl group, which typically appears in the region of 1735-1750 cm⁻¹. cabidigitallibrary.org Other significant bands include the C-O stretching vibrations and the C-H stretching and bending vibrations of the alkyl chains. mdpi.com
Raman Spectroscopy is more sensitive to non-polar functional groups and provides complementary information to IR spectroscopy. acs.org The C=C stretching vibration in unsaturated fatty acid esters gives a strong Raman signal, making it useful for determining the degree of unsaturation. cabidigitallibrary.orgacs.org The C-H stretching and bending modes are also observable in the Raman spectrum. aua.gr Both techniques are rapid, non-destructive, and require minimal sample preparation. aua.gr
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C=O (Ester) | Stretching | 1735-1750 (Strong) cabidigitallibrary.org | ~1740 |
| C-O (Ester) | Stretching | 1150-1250 | - |
| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 cabidigitallibrary.org |
| C-H (Alkyl) | Bending | 1375-1465 | ~1440 cabidigitallibrary.org |
| C=C (Unsaturated) | Stretching | ~1650 (Weak) | ~1656 (Strong) cabidigitallibrary.org |
Hyphenated Techniques for Comprehensive Mixture Analysis
The term "this compound" describes a complex mixture of different fatty acid chains. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for resolving and identifying the individual components of such mixtures nih.govchemijournal.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds like fatty acid esters . In this technique, the ester mixture is first vaporized and separated based on the boiling points and polarities of the individual components on a long capillary column. As each separated ester elutes from the GC column, it enters the mass spectrometer, which serves as the detector chemijournal.com. The MS provides mass spectra for each component, allowing for positive identification through comparison with spectral libraries or interpretation of fragmentation patterns. GC-MS is highly effective for separating the homologous series of C8 to C16 esters and can also resolve isomers to some extent semanticscholar.org.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique, particularly useful for less volatile or thermally sensitive compounds . Reversed-phase HPLC is commonly used to separate the esters based on their hydrophobicity, which is primarily determined by the length of the fatty acid chain. The eluent from the LC is then introduced into the mass spectrometer, typically using an ESI or APCI interface saspublishers.comresearchgate.net. LC-MS is highly sensitive and selective and provides molecular weight information for each eluting peak, which is crucial for identifying the specific fatty acid ester saspublishers.com. The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of confidence in compound identification.
Other hyphenated techniques that can be applied include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique adds another layer of specificity and is particularly useful for quantifying low-level components in complex matrices. It allows for the selection of a specific parent ion for fragmentation, reducing background noise and improving detection limits researchgate.net.
Gas Chromatography-Infrared Spectroscopy (GC-IR): This method provides information about the functional groups present in the separated components, complementing the structural information from mass spectrometry.
The choice of technique depends on the specific analytical goal, such as detailed structural elucidation, routine quality control, or trace-level quantification.
Quantitative Determination Methods in Environmental and Industrial Matrices
The quantitative analysis of "this compound" is crucial for quality control in industrial applications and for monitoring their presence in the environment industrialchemicals.gov.au. The analytical approach typically involves sample extraction, cleanup, and instrumental analysis.
In industrial matrices , such as lubricants, plasticizers, or cosmetic formulations, the concentration of these esters is often high. The primary goal is to verify that the product composition meets specifications. GC with a Flame Ionization Detector (GC-FID) is a robust and reliable technique for this purpose. FID provides a response that is proportional to the mass of carbon, making it suitable for quantifying the homologous series of fatty acid esters. An internal standard method is typically used to ensure high accuracy and precision. Quality control analysis is a key part of the manufacturing process for these chemicals industrialchemicals.gov.au.
In environmental matrices , such as water, soil, or sediment, these esters are typically present at trace levels. Therefore, more sensitive and selective methods are required, along with efficient extraction and concentration steps.
Extraction: For water samples, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly used to isolate the esters from the aqueous matrix and concentrate them nih.govdocumentsdelivered.com. For solid samples like soil and sediment, Pressurized Liquid Extraction (PLE) or Soxhlet extraction are effective methods nih.govresearchgate.net.
Analysis: GC-MS is the preferred technique for the quantitative analysis of these esters in environmental samples. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument only detects specific fragment ions characteristic of the target analytes. This significantly enhances sensitivity and selectivity, allowing for detection and quantification at very low concentrations. For the closely related compound di(2-ethylhexyl) phthalate (B1215562) (DEHP), methods using GC-MS and LC-MS have achieved limits of detection (LODs) in the range of 0.03 µg/L for water and 0.02 mg/kg for soil documentsdelivered.com. Concentration levels for DEHP in environmental water samples have been found to range from 0.04 to 9.76 ng/mL nih.govresearchgate.net. Similar performance can be expected for the C8-16, 2-ethylhexyl esters.
Table 2: Summary of Quantitative Methods for 2-Ethylhexyl Esters
| Matrix | Typical Concentration | Extraction Method | Analytical Technique | Typical Performance |
| Industrial Products (e.g., Lubricants) | Percent Level (%) | Dilution with solvent | GC-FID | High precision and accuracy for quality control. |
| Water | Trace (ng/L to µg/L) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | GC-MS (SIM mode), LC-MS/MS | LODs in the low ng/L range; Recoveries of 86-99% documentsdelivered.com. |
| Soil/Sediment | Trace (µg/kg to mg/kg) | Pressurized Liquid Extraction (PLE), Soxhlet Extraction | GC-MS (SIM mode), LC-MS/MS | LODs in the low µg/kg range; High recovery rates. |
The development of robust quantitative methods is essential for assessing the distribution and persistence of these compounds in the environment and for ensuring product quality in industrial settings.
Environmental Ecotoxicology and Biodegradation Pathways
Environmental Fate and Transport Mechanisms
The movement and distribution of Fatty acids, C8-16, 2-ethylhexyl esters in the environment are governed by several key processes, including volatilization, sorption, and aquatic mobility. These mechanisms determine the primary environmental compartments the substance will reside in and its potential for transport.
The potential for a chemical to be transported in the atmosphere is largely dependent on its vapor pressure. This compound have a very low vapor pressure, which significantly limits its volatilization from soil and water surfaces.
| Property | Value | Reference |
| Vapor Pressure | 0.029 Pa at 20°C | chemicalbook.com |
This low vapor pressure indicates that the compound is not likely to disperse widely in the atmosphere and that atmospheric transport is not a significant environmental fate pathway chemicalbook.comuzh.ch.
Due to its high insolubility in water and high estimated organic carbon-water (B12546825) partition coefficient (Koc), this compound are expected to have a high potential for adsorption to soil and sediment. chemicalbook.com. When released into the environment, this substance is likely to partition from the water phase to solid particles chemicalbook.com. Consequently, soil and sediment are anticipated to be the primary environmental sinks for this compound chemicalbook.com. The strong binding to these matrices suggests that the compound will be relatively immobile in these compartments chemicalbook.com. The log Koc values for this category of short-chain alcohol esters are generally high (log Koc > 3), reinforcing the expectation of significant sorption.
The aquatic mobility of this compound is considered to be low. This is a direct result of its minimal water solubility and its strong tendency to adsorb to suspended solids and sediment chemicalbook.com. If released into an aquatic system, the compound will not remain dissolved in the water column for extended periods but will instead partition to particulate matter, which will eventually settle into the sediment kaydiandesign.com. This behavior limits its distribution within hydrological systems and reduces the potential for widespread contamination of water resources chemicalbook.com.
Biodegradation Kinetics and Microbial Pathways
Biodegradation is a crucial process for the removal of this compound from the environment. Both aerobic and anaerobic processes contribute to its breakdown, although the rates and mechanisms can differ.
This compound are considered to be readily biodegradable under aerobic conditions chemicalbook.comindustrialchemicals.gov.au. This has been confirmed by studies following the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301 D, also known as the "Ready Biodegradability: Closed Bottle Test".
| Test Type | Duration | Results | Classification | Reference |
| OECD 301 D | 30 days | >65% degradation (at 5 mg/L) | Readily Biodegradable | chemicalbook.com |
| OECD 301 D | 30 days | 97% degradation (at 2 mg/L) | Readily Biodegradable | chemicalbook.com |
The primary mechanism for the biodegradation of this and other fatty acid esters is enzymatic hydrolysis researchgate.net. This initial step involves the cleavage of the ester bond to form 2-ethylhexanol and the corresponding C8-16 fatty acids. These breakdown products are then further metabolized by microorganisms. Given its ready biodegradability, this substance is not considered to be persistent in the environment chemicalbook.com.
Under anaerobic conditions, the biodegradation of fatty acid esters also proceeds, though often at a slower rate than in aerobic environments nih.gov. The initial step is hydrolysis, which breaks the ester into long-chain fatty acids (LCFAs) and an alcohol teamaquafix.comaccesswater.org. The resulting LCFAs are then typically broken down into two-carbon units through a process called β-oxidation, producing acetate (B1210297) that can be converted to methane (B114726) by methanogenic archaea accesswater.org.
Microbial Communities Mediating Ester Hydrolysis and Further Degradation
The biodegradation of this compound is primarily initiated through the enzymatic hydrolysis of the ester bond, a crucial step mediated by a diverse range of microorganisms. This process cleaves the ester into its constituent parts: 2-ethylhexanol and the corresponding C8-16 fatty acids. These initial breakdown products can then be funneled into various microbial metabolic pathways for further degradation.
Microbial degradation is recognized as the main process for the breakdown of related ester compounds, like di-(2-ethylhexyl)phthalate (DEHP), in both water and soil environments. nih.gov The enzymes responsible for this initial hydrolysis step are typically hydrolases, such as lipases, esterases, and cutinases, which are commonly produced by both bacteria and fungi. nih.gov However, the efficiency of these enzymes can vary depending on the specific structure of the ester, particularly the length and branching of the alkyl chains, which can sometimes create a metabolic bottleneck. nih.govnih.gov
Studies on structurally similar phthalate (B1215562) esters have identified specific microbial genera capable of their degradation. For instance, various bacterial and fungal species have been shown to break down these compounds. nih.gov Research on DEHP has demonstrated its degradation by species such as Bacillus subtilis capes.gov.br and communities of microorganisms found in soil and sewage sludge. nih.gov Analysis of microbial communities actively metabolizing DEHP in sludge-amended soil revealed that indigenous sludge microorganisms were the dominant degraders. nih.gov
The process of ester hydrolysis is a critical prerequisite for complete mineralization. Once the fatty acids are cleaved from the 2-ethylhexyl ester, they can be directly incorporated into the microbial biomass. Soil microorganisms are known to uptake free fatty acids and use them for building or repairing their cell membranes, a process confirmed through phospholipid fatty acid (PLFA) analysis. researchgate.netnih.gov The subsequent degradation of the 2-ethylhexanol and fatty acid components proceeds through separate metabolic pathways, ultimately leading to carbon dioxide and water under aerobic conditions.
Ecotoxicological Assessment in Non-Human Ecosystems
The ecotoxicological profile of this compound is evaluated by examining its effects on various components of aquatic and terrestrial ecosystems. This assessment often involves using data from structurally similar compounds, a common practice in chemical safety evaluation. europa.eu
The potential toxicity of this compound to aquatic life is a key area of ecotoxicological concern. The breakdown products, 2-ethylhexanol and its metabolite 2-ethylhexanoic acid, have been shown to exhibit acute toxicity to a range of aquatic organisms, including Daphnia, rainbow trout, and fathead minnows. researchgate.net Ecotoxicity testing on analogous compounds like di-2-ethylhexyl phthalate (DEHP) provides further insight into the potential effects on aquatic life. epa.govepa.gov
For example, studies on the green alga Selenastrum capricornutum exposed to DEHP showed no 50% reduction in growth at concentrations up to its solubility limit of 410 µg/L over five days. epa.gov In contrast, tests with the crustacean Daphnia magna have established acute and chronic toxicity values for DEHP. epa.gov
Interactive Table: Ecotoxicity of Structurally Similar Compounds (DEHP) in Aquatic Organisms
| Organism | Species | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|---|
| Algae | Selenastrum capricornutum | 5-day EC50 (Growth) | >410 | epa.gov |
| Crustacean | Daphnia magna | Lowest GMAV | 145.88 | epa.gov |
| Crustacean | Daphnia magna | Chronic Value | <358 | epa.govepa.gov |
The influence of this compound on terrestrial environments involves potential effects on both plants and the complex communities of soil microorganisms. Some related ethylhexyl esters, such as 2,4-D ethylhexyl ester, are known to have herbicidal properties, indicating a potential for phytotoxicity. epa.gov This herbicide functions by disrupting plant hormone responses, leading to uncontrolled growth and damage to vascular tissues. epa.gov
Conversely, some fatty acid esters have been investigated for beneficial agricultural applications. In one study, a mixture of fatty acid esters applied to Jew's mallow plants infected with root-knot nematodes resulted in increased plant biomass and vegetative growth while reducing nematode reproduction. researcherslinks.com This suggests that the effects on terrestrial flora can be highly specific to the compound and its concentration.
Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for this compound to bioaccumulate is assessed using its octanol-water partition coefficient (Log Kow) and measured bioconcentration factors (BCF) from studies on related compounds.
While some assessments of similar C4 and C8 oxo-process chemicals suggest they are not expected to significantly bioaccumulate researchgate.net, other studies on structurally related phthalates indicate a potential for bioaccumulation in aquatic organisms. nih.gov The bioconcentration factor (BCF) is a key metric, with higher values indicating a greater potential for accumulation. For the related compound DEHP, a steady-state BCF of 637 was determined in sheepshead minnows based on radiolabeled compound studies. epa.gov In-situ BCFs have also been calculated for various phthalates in fish and crab species, demonstrating their uptake from the environment. nih.gov
Interactive Table: Bioaccumulation Potential of a Structurally Similar Compound (DEHP)
| Organism | Species | Parameter | Value | Reference |
|---|---|---|---|---|
| Fish | Cyprinodon variegatus (Sheepshead minnow) | BCF | 637 | epa.gov |
| Fish | Various | In-situ BCF | Calculated | nih.gov |
| Crab | Various | In-situ BCF | Calculated | nih.gov |
Regulatory Frameworks and Industrial Stewardship for Fatty Acids, C8 16, 2 Ethylhexyl Esters
Chemical Substance Inventories and Listing Status (e.g., ECHA REACH)
Fatty acids, C8-16, 2-ethylhexyl esters are formally recognized and tracked on major international chemical inventories, which is a prerequisite for their legal sale and use in industrial and commercial applications. The substance is identified by its CAS (Chemical Abstracts Service) number, 135800-37-2, and its EINECS (European Inventory of Existing Commercial Chemical Substances) number, 603-931-6. chemicalbook.com
Interactive Table: Substance Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 135800-37-2 chemicalbook.comepa.gov |
| EINECS Number | 603-931-6 chemicalbook.com |
The regulatory status of this chemical compound is confirmed across several key jurisdictions:
European Union: The substance is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, as evidenced by the existence of a registration dossier with the European Chemicals Agency (ECHA). europa.eu The REACH framework requires companies to provide data on the properties and hazards of their substances and to implement risk management measures. europa.euindustrialchemicals.gov.au
United States: In the U.S., this compound are listed on the Environmental Protection Agency's (EPA) Substance Registry Services (SRS), a central system that tracks substances regulated or monitored by the EPA. epa.gov Related fatty acid esters are also included in the EPA's High Production Volume (HPV) Challenge Program, indicating their significance in the U.S. market. epa.gov
Australia: The compound is listed on the Australian Inventory of Industrial Chemicals (AIIC) and has been subject to assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS), formerly known as NICNAS. industrialchemicals.gov.au
Interactive Table: Inventory Listing Status
| Regulatory Body/Inventory | Jurisdiction | Status |
|---|---|---|
| ECHA REACH | European Union | Registered europa.eu |
| EPA Substance Registry Services (SRS) | United States | Listed epa.gov |
| Australian Inventory of Industrial Chemicals (AIIC) | Australia | Listed and Assessed industrialchemicals.gov.au |
Environmental Regulations and Risk Management Strategies
Regulatory oversight and risk management for this compound are largely based on a "category approach." uzh.ch Regulators often group similar fatty acid esters and evaluate their risk based on their common hydrolysis products—in this case, 2-ethylhexanol (2-EH) and the corresponding C8-16 fatty acids. industrialchemicals.gov.auindustrialchemicals.gov.auuzh.ch This strategy allows for a more efficient and comprehensive assessment of potential risks.
The primary risk management considerations include:
Metabolite-Based Assessment: The potential for developmental effects associated with the metabolite 2-EH is a key focus of regulatory assessments. industrialchemicals.gov.au
Environmental Fate: The substance is considered to be readily biodegradable, and hydrolysis is a negligible pathway for its environmental fate. europa.eu
Use-Specific Regulations: For certain applications, such as their use as inert ingredients in pesticide formulations, related fatty acid esters may be granted tolerance exemptions by bodies like the U.S. EPA, which constitutes a specific risk management measure. federalregister.gov
As of current assessments, no specific international restrictions have been identified for this group of chemicals. industrialchemicals.gov.au In Australia, for example, there are no restrictions on the use of these esters in cosmetic or domestic products. industrialchemicals.gov.au
Industry Best Practices for Sustainable Manufacturing and Use
The oleochemicals industry has adopted several best practices to promote the sustainable manufacturing and use of fatty acid esters, including the C8-16, 2-ethylhexyl variant. These practices focus on raw material sourcing, production efficiency, and product design.
Key industry stewardship initiatives include:
Sustainable Sourcing: A primary best practice is the use of renewable, natural-based feedstocks, such as vegetable and palm oils, for the production of fatty acids. emeryoleo.comtwinriverstechnologies.com To ensure this is done responsibly, many manufacturers obtain certifications from the Roundtable on Sustainable Palm Oil (RSPO). emeryoleo.comtwinriverstechnologies.comknowde.com
Supply Chain Control: Leading manufacturers often practice "backward integration," where they control the production of their own fatty acid raw materials. emeryoleo.com This ensures a secure and high-quality supply chain. emeryoleo.com
Designing for Sustainability: There is a strong focus on engineering esters to possess specific high-performance and environmentally friendly characteristics. emeryoleo.com These include good biodegradability, low aquatic toxicity, high viscosity index, and excellent stability, which are crucial for formulating products that meet stringent environmental standards like the EU Ecolabel and the US EPA's criteria for Environmentally Acceptable Lubricants (EALs). emeryoleo.com
Interactive Table: Sustainable Manufacturing Best Practices
| Practice | Description |
|---|---|
| Renewable Feedstocks | Utilization of oleochemicals derived from vegetable oils. emeryoleo.comtwinriverstechnologies.com |
| Sustainable Certification | Adherence to standards such as the Roundtable on Sustainable Palm Oil (RSPO). emeryoleo.comtwinriverstechnologies.com |
| Backward Integration | In-house production of fatty acids to ensure supply chain security and quality. emeryoleo.com |
| Eco-Designed Products | Engineering esters for enhanced biodegradability and low aquatic toxicity to meet EAL and Ecolabel requirements. emeryoleo.com |
Emerging Applications and Research Frontiers for Fatty Acids, C8 16, 2 Ethylhexyl Esters
Novel Synthetic Approaches and Bio-Based Feedstock Utilization
The production of Fatty acids, C8-16, 2-ethylhexyl esters is undergoing significant innovation, with a strong emphasis on greener and more efficient synthetic routes. Traditional chemical synthesis often involves esterification or transesterification processes. For instance, a stable 2-ethylhexyl ester can be synthesized via the transesterification of methyl laurate esters with 2-ethylhexanol using a sodium methoxide (B1231860) catalyst. amanote.comnih.gov Research has focused on optimizing these reactions; for example, using response surface methodology (RSM) to pinpoint ideal conditions, such as a 1:1.5 molar ratio and 0.6 wt.% catalyst at 70°C for 11.5 minutes, to achieve high yields. amanote.comnih.gov
A major frontier in the synthesis of these esters is the increasing use of biocatalysts and renewable feedstocks. Enzymatic esterification, utilizing lipases like Candida antarctica lipase (B570770) B, presents a sustainable alternative to chemical catalysts. federalregister.gov This method allows for reactions under milder conditions and can achieve high conversion rates. For example, the enzymatic synthesis of 2-ethylhexyl oleate (B1233923) has been optimized in packed bed reactors, demonstrating high productivity and catalyst stability. federalregister.govnih.gov
The shift towards bio-based feedstocks is a critical aspect of enhancing the sustainability profile of these esters. The fatty acid component (C8-C16) can be sourced from plant oils such as coconut and palm oil, while bio-based 2-ethylhexanol is being developed from renewable resources like castor oil. google.comindustrialchemicals.gov.au This move away from petrochemical dependence aligns with the broader goals of a circular bioeconomy, which leverages agricultural waste, lignocellulosic biomass, and other non-food sources for chemical production. google.comgoogle.com
| Methodology | Catalyst/Enzyme | Key Research Findings | Source(s) |
|---|---|---|---|
| Chemical Transesterification | Sodium Methoxide | Optimized conditions (0.6 wt.% catalyst, 70°C, 11.5 min) resulted in a 77 wt.% yield of 2-ethylhexyl ester. | amanote.comnih.gov |
| Enzymatic Esterification | Candida antarctica lipase B (Novozym 435) | Reaction optimization using Response Surface Methodology (RSM) achieved a 95.8% conversion rate for 2-ethylhexyl oleate. | federalregister.gov |
| Continuous Enzymatic Synthesis | Immobilized Candida antarctica lipase | Continuous production in a fluidized bed reactor showed high operational stability with a half-life of 1716 hours. | nih.gov |
Advanced Material Science Applications
The unique properties of this compound make them attractive candidates for use in advanced materials, particularly in the development of sustainable plastics and high-performance lubricants.
A significant area of research is the use of fatty acid esters as bio-based plasticizers. Plasticizers are essential additives that impart flexibility to rigid polymers. Epoxidized fatty acid esters, including epoxidized 2-ethylhexyl soyate, are being investigated and used as secondary plasticizers in polymers like polyvinyl chloride (PVC). researchgate.neteuropa.eu These bio-plasticizers can replace traditional phthalate-based plasticizers, which are often derived from petrochemicals and face regulatory scrutiny.
Research has shown that bio-plasticizers derived from fatty acid methyl esters can exhibit performance comparable to conventional plasticizers. nih.gov Their incorporation can lower the glass transition temperature (Tg) of the polymer, a key indicator of effective plasticization. nih.gov Furthermore, these esters are suitable for use in bio-polymers such as polylactic acid (PLA) and polyhydroxybutyral, enhancing their processing and end-use characteristics, thereby contributing to the development of fully biodegradable products and biocomposites. researchgate.net
This compound are well-suited for formulating Environmentally Acceptable Lubricants (EALs). epa.gov These esters combine several desirable properties, including a high viscosity index, good lubricity, excellent corrosion protection, and high oxidative stability. epa.govnih.gov As synthetic esters, they offer a balance of performance and environmental benefits, being readily biodegradable. google.comnih.gov
They are used as base oils or co-base oils in a variety of lubricant applications, from industrial greases to refrigeration and compressor oils. nih.gov Research has explored blending these esters with other base stocks, like low-viscosity polyalphaolefins (PAOs), to create cost-effective EALs with superior performance. ntua.gr Such blends can improve the solubility of additives and lead to the formation of more robust tribofilms, which reduce friction and wear on metal surfaces. ntua.gr The properties of specific 2-ethylhexyl esters, such as 2-ethylhexyl palmitate, have been studied in detail, confirming their potential in advanced lubricant formulations. ntua.gr
| Property | Observation/Finding | Significance | Source(s) |
|---|---|---|---|
| Biodegradability | Readily biodegradable. | Key requirement for Environmentally Acceptable Lubricants (EALs). | google.comnih.gov |
| Viscosity Index | High VI. | Ensures stable viscosity over a wide operating temperature range. | epa.gov |
| Lubricity & Wear Protection | Blends with PAO show improved performance and richer sulfur/phosphorus-based tribofilms. | Enhances equipment reliability and component life. | ntua.gr |
| Pour Point | 2-ethylhexyl laurate has a pour point of -7°C. | Indicates good low-temperature performance. | amanote.comnih.gov |
| Flash Point | 2-ethylhexyl laurate has a flash point of 170°C. | Relates to the safety and stability of the lubricant at high temperatures. | amanote.comnih.gov |
Environmental Remediation and Monitoring Technologies
The fate and impact of industrial chemicals in the environment are of paramount importance. Research into the environmental applications of this compound is focused on their biodegradability and the methods to monitor their presence.
These esters are known to be readily biodegradable, which is a significant advantage for their use in applications where environmental release is possible. google.comnih.gov The biodegradation of similar ester compounds, such as phthalate (B1215562) esters, has been studied extensively. The process typically involves a two-stage aerobic pathway where the diester is first hydrolyzed to a monoester and then to the corresponding acid, which is ultimately mineralized to carbon dioxide and water by microorganisms. researchgate.netrsc.org Strains of bacteria like Enterobacter spp. and Acinetobacter sp. have shown the capability to degrade di(2-ethylhexyl) phthalate, suggesting that similar microbial pathways could be effective for the bioremediation of sites contaminated with this compound. researchgate.netrsc.org
For environmental monitoring, analytical techniques developed for other fatty acid esters and ester-based contaminants can be adapted. Fatty acid profiles are used as biomarkers to trace sources of contamination in water and soil. nih.govnih.gov Methods such as gas chromatography-mass spectrometry (GC-MS) are standard for the detection and quantification of these types of compounds. acs.org The development of sensitive analytical methods is crucial for monitoring potential contamination in various environmental matrices, including water, soil, and fatty tissues of organisms. acs.org
Computational Modeling and Simulation Studies
Computational chemistry provides powerful tools for understanding material properties at a molecular level. While specific studies on this compound are nascent, research on analogous fatty acid esters offers a clear roadmap for future investigations.
Molecular dynamics (MD) simulations are increasingly used to study the behavior of fatty acid esters in various systems. nih.gov These simulations can reveal details about molecular organization, intermolecular forces, and the influence of molecular structure on bulk properties. researchgate.net For example, MD studies on fatty acid methyl esters (FAMEs), a key component of biodiesel, have shown how interactions between ester head-groups drive molecular ordering.
These computational models can predict how esters will behave in complex mixtures, such as lubricant blends or polymer matrices. researchgate.net Simulations can elucidate the packing morphologies of esters, which influences physical properties like cold-flow behavior and viscosity. researchgate.net By applying these techniques to this compound, researchers can accelerate the design of new formulations with tailored properties, reducing the need for extensive empirical testing. For instance, MD simulations can help understand how these esters interact with polymer chains to act as effective plasticizers or how they form protective films on metal surfaces in lubricant applications.
| Simulation Focus | Key Insights Gained | Relevance to C8-16, 2-Ethylhexyl Esters | Source(s) |
|---|---|---|---|
| Molecular Ordering in Biodiesel | Revealed dimer-based molecular ordering driven by ester head-group interactions. | Predicts how esters will structure themselves in liquid formulations, affecting properties like viscosity. | |
| Liquid-Phase Packing Morphologies | Demonstrated that C=C bonds inhibit chain stacking, improving cold flow properties. | Helps in designing esters with better low-temperature performance for lubricants. | researchgate.net |
| Self-Assembly with Other Molecules | Simulated the formation of micelles and the role of esters as co-surfactants. | Useful for understanding emulsification properties in industrial formulations or interactions in biocomposites. | rsc.org |
| Interaction with Surfaces | Models the adsorption and film formation on surfaces. | Crucial for designing high-performance lubricants and understanding tribofilm formation. | ntua.gr |
Quantitative Structure-Activity Relationship (QSAR) Studies for Environmental Endpoints
Quantitative Structure-Activity Relationship (QSAR) models are sophisticated computational tools that establish a mathematical connection between the chemical structure of a substance and its biological or environmental effects. These models have become integral to modern chemical safety and risk assessment, providing a method to predict the properties of chemicals without resorting to extensive and costly experimental testing. For the chemical category "this compound," QSAR studies are particularly instrumental in evaluating their environmental fate and ecotoxicological impact. Key areas of focus include aquatic toxicity, biodegradability, and the potential for bioaccumulation. Regulatory authorities such as the European Chemicals Agency (ECHA) advocate for the use of QSAR predictions to supplement empirical data and to address information gaps, especially for substances within a homologous series where properties can be reliably extrapolated. europa.eu
The general approach for these esters often involves a weight-of-evidence strategy, where QSAR predictions are considered alongside experimental data from structurally similar substances (read-across). This is particularly relevant for a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance like "this compound."
Aquatic Toxicity
QSAR models designed to predict aquatic toxicity typically correlate molecular descriptors with experimentally determined toxicity values, such as the LC50 (lethal concentration for 50% of the test population) for fish or the EC50 (effective concentration for 50% of the test population) for daphnids. europa.eucir-safety.org For esters, these models frequently utilize descriptors associated with hydrophobicity (like the octanol-water partition coefficient, log Kow), molecular size, and electronic characteristics. europa.eu
Research Findings: While specific QSAR models developed exclusively for "this compound" are not widely available in public literature, general QSAR models for aliphatic esters are employed to estimate their aquatic toxicity. europa.eucir-safety.org These models generally suggest that the toxicity of such esters is linked to their capacity to act via non-polar narcosis, where toxicity is primarily dictated by the molecule's hydrophobicity. The extended carbon chains of the C8-16 fatty acids combined with the 2-ethylhexyl group result in a high log Kow, which might imply a potential for toxicity. However, a crucial mitigating factor is the very low water solubility of these esters.
Due to their poor solubility, the concentration of these esters that can be achieved in water is often below the levels that would elicit acute toxic responses in aquatic life. Consequently, while a QSAR model might predict a certain level of intrinsic toxicity based on the chemical structure, the actual observed toxicity in an aqueous environment is low. Regulatory assessments frequently conclude that "this compound" are of low acute concern to aquatic organisms. researchgate.net
Table 1: Illustrative QSAR-Based Predictions for Aquatic Toxicity of a Representative C12 Ester
| Endpoint | Predicted Value (mg/L) | Key Descriptor(s) | Model Basis |
|---|---|---|---|
| Fish 96-h LC50 | > 100 | log Kow, Molecular Weight | General Ester Narcosis Model |
| Daphnia 48-h EC50 | > 100 | log Kow | General Ester Narcosis Model |
| Algae 72-h ErC50 | > 100 | log Kow | General Ester Narcosis Model |
Note: These are illustrative values based on the expected low aquatic toxicity due to very low water solubility and may not represent specific model outputs.
Biodegradability
QSAR models for biodegradation are used to predict the probability of a chemical being broken down by microorganisms in the environment. These models typically utilize structural fragments and various molecular properties to classify a substance as either "readily biodegradable" or "not readily biodegradable." cir-safety.orgnih.gov
Research Findings: For "this compound," QSAR models, often used in conjunction with experimental data from related substances (a read-across approach), consistently indicate that these compounds are readily biodegradable. researchgate.net The ester bond within the molecule is susceptible to enzymatic hydrolysis, which breaks the substance down into 2-ethylhexanol and the corresponding fatty acids. Both of these degradation products are known to be readily biodegradable.
The underlying QSAR principle is that the presence of functional groups like esters, which are amenable to enzymatic cleavage, and the absence of structural features that impede biodegradation (such as significant branching or halogenation) lead to a prediction of ready biodegradability. In regulatory filings, these QSAR predictions are a critical component of the weight-of-evidence demonstrating that the substance is not persistent in the environment. For instance, in an OECD 301 D test, a substance within this category demonstrated a degradation of over 65-97% within 30 days, confirming its status as readily biodegradable. amazonaws.com
Table 2: QSAR-Based Biodegradability Assessment
| QSAR Model Type | Prediction for "this compound" | Key Structural Features |
|---|---|---|
| Fragment-based | Readily Biodegradable | Presence of ester linkage, linear alkyl chains |
| Statistical Models | High probability of being readily biodegradable | Low molecular complexity, absence of recalcitrant fragments |
Note: This table illustrates the general consensus from QSAR models for this chemical category.
Bioaccumulation Potential
The potential for a chemical to accumulate in the tissues of living organisms is frequently estimated using QSAR models that are based on the octanol-water partition coefficient (log Kow). A high log Kow value (generally above 3) can be an indicator of a potential for bioaccumulation.
Research Findings: "this compound" possess calculated log Kow values that are notably high (often exceeding 6), which would ordinarily suggest a significant potential for bioaccumulation. researchgate.net However, comprehensive QSAR models for bioaccumulation must also take into account other factors, such as the molecule's size and its metabolic fate.
While the high log Kow points to a tendency to partition into fatty tissues, the large molecular size of these esters can impede their ability to cross biological membranes, thereby limiting their uptake. More critically, these esters are readily metabolized (hydrolyzed) within organisms. The resulting breakdown products, 2-ethylhexanol and fatty acids, are subsequently further metabolized and excreted. This rapid metabolic breakdown significantly diminishes the potential for the original ester to bioaccumulate.
Table 3: QSAR and Bioaccumulation Potential Assessment
| Parameter | QSAR Predicted Value | Influencing Factors | Bioaccumulation Conclusion |
|---|---|---|---|
| log Kow | > 6 | High lipophilicity of the alkyl chains | High initial concern based on partitioning |
| Bioconcentration Factor (BCF) | Model predictions vary | High log Kow suggests a high BCF, but this is offset by metabolism and large molecular size. | Low potential |
Note: This table summarizes the interplay of different factors in assessing bioaccumulation potential.
Q & A
Q. What are the key structural and physicochemical properties of C8-16 2-ethylhexyl fatty acid esters?
- Methodological Answer : The compound is a mixture of branched esters with molecular formulas ranging from C16H32O2 to C24H48O2 and molecular weights between 256–352 g/mol. Key properties include low water solubility, high lipophilicity (log Kow 10–15), and non-volatility due to high boiling points. Analytical techniques such as gas chromatography (GC) with flame ionization detection (FID) or electron impact mass spectrometry (EI-MS) are recommended for separation and quantification .
Q. How can C8-16 2-ethylhexyl esters be synthesized and purified for laboratory use?
- Methodological Answer : These esters are typically synthesized via transesterification of fatty acid methyl esters (FAMEs) with 2-ethylhexanol. A catalytic reduction step using indium bromide under mild conditions (e.g., ambient temperature, hexane/ethanol solvent systems) improves yield. Purification involves urea complexation to separate saturated and unsaturated esters, followed by vacuum distillation .
Q. What analytical methods are optimal for characterizing ester composition and purity?
- Methodological Answer : Derivatization to FAMEs via methanolic HCl or sulfuric acid, followed by GC-FID or GC-EI-MS, is standard. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is used to resolve branching patterns. Thin-layer chromatography (TLC) on alumina plates can separate geometric isomers .
Q. What are the critical safety parameters for handling these esters in laboratory settings?
- Methodological Answer : Acute oral toxicity (rat LD50 >5 g/kg) and dermal irritation are low, but prolonged exposure requires precautions due to potential bioaccumulation (log Kow >10). Use fume hoods to minimize inhalation risks, and store esters under inert gas to prevent oxidation. Chronic toxicity studies indicate NOAELs >1000 mg/kg in rats .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across studies?
- Methodological Answer : Discrepancies often arise from differences in ester chain length distribution or impurities. To address this, standardize test materials via preparative GC and validate purity using GC-EI-MS. Cross-reference results with read-across data from structurally similar esters (e.g., 2-ethylhexyl palmitate vs. stearate) to identify structure-activity relationships .
Q. What experimental designs are suitable for studying structure-function relationships in lubrication applications?
- Methodological Answer : Use tribological testing (e.g., four-ball wear tests) to correlate ester chain length and branching with kinematic viscosity (4–9 cSt at 40°C) and pour point (as low as –36°C). Oxidation stability can be assessed via thermogravimetric analysis (TGA) to measure onset temperatures (193–200°C) under controlled O2 flow .
Q. How can computational modeling predict physicochemical properties of novel ester derivatives?
Q. What methodologies detect endogenous or bioactive derivatives (e.g., FAHFAs) in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Solid-phase extraction (SPE) using C18 cartridges enriches low-abundance species. Confirm anti-inflammatory activity via in vitro assays (e.g., NF-κB inhibition in macrophage cells) .
Q. How do environmental conditions affect the degradation pathways of these esters?
- Methodological Answer : Hydrolysis dominates in aqueous systems (pH-dependent half-lives), while photodegradation is negligible due to low volatility. Use OECD 301B ready biodegradability tests to assess aerobic breakdown. Sediment adsorption studies (log Koc >4) predict persistence in anaerobic environments .
Q. What advanced techniques resolve oxidation product complexity in stability studies?
- Methodological Answer :
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) identifies hydroperoxides and aldehydo esters. Accelerated aging under UV light (ASTM G154) combined with chemiluminescence detects early oxidation stages. Antioxidant efficacy can be screened via Rancimat tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
